molecular formula C28H24O B12593286 4-Methyl-2,2,3,3-tetraphenyloxetane CAS No. 646505-38-6

4-Methyl-2,2,3,3-tetraphenyloxetane

Cat. No.: B12593286
CAS No.: 646505-38-6
M. Wt: 376.5 g/mol
InChI Key: GUJMIPKRNAGZOS-UHFFFAOYSA-N
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Description

4-Methyl-2,2,3,3-tetraphenyloxetane is an organic compound characterized by a four-membered oxetane ring substituted with four phenyl groups and one methyl group. This compound is part of the oxetane family, which is known for its unique ring structure and reactivity. Oxetanes have gained significant attention in medicinal chemistry and materials science due to their stability and potential for functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,2,3,3-tetraphenyloxetane typically involves cyclization reactions. One common method is the intramolecular etherification of appropriate precursors. For instance, the reaction of a suitable epoxide with a phenyl-substituted alcohol under acidic or basic conditions can lead to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,2,3,3-tetraphenyloxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

4-Methyl-2,2,3,3-tetraphenyloxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,2,3,3-tetraphenyloxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways involved depend on the nature of the substituents and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,2,3,3-tetraphenyloxetane is unique due to the combination of its oxetane ring and phenyl substituents, which confer both stability and reactivity. The presence of the methyl group further enhances its chemical versatility, making it a valuable compound for various applications .

Properties

CAS No.

646505-38-6

Molecular Formula

C28H24O

Molecular Weight

376.5 g/mol

IUPAC Name

4-methyl-2,2,3,3-tetraphenyloxetane

InChI

InChI=1S/C28H24O/c1-22-27(23-14-6-2-7-15-23,24-16-8-3-9-17-24)28(29-22,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22H,1H3

InChI Key

GUJMIPKRNAGZOS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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